1-Amino-1-Desoxy-D-Galaktit

Übersicht

Beschreibung

1-Amino-1-deoxy-D-galacticol, also known as 1-amino-1-deoxy-D-galactose, is a derivative of D-galactose. It is a colorless solid that is soluble in water and most organic solvents. This compound is an amino sugar alcohol and has significant importance in various biochemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

1-Amino-1-deoxy-D-galacticol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.

Medicine: Investigated for its potential role in treating diabetes and related complications due to its ability to modulate blood glucose levels.

Wirkmechanismus

Pharmacokinetics

Its metabolism and excretion would be expected to follow the typical pathways for amino sugars .

Action Environment

The action of 1-Amino-1-deoxy-D-galacticol is likely to be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . These factors could affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-galacticol can be synthesized through the reduction of 1-amino-1-deoxy-D-galactose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of 1-amino-1-deoxy-D-galacticol involves the large-scale reduction of 1-amino-1-deoxy-D-galactose using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions. The process ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-deoxy-D-galacticol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto or aldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of polyols.

Substitution: The amino group can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in an aqueous medium.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of polyols.

Substitution: Formation of acylated or sulfonylated derivatives.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-deoxy-D-glucitol: Similar in structure but derived from D-glucose.

1-Amino-1-deoxy-D-mannitol: Derived from D-mannose and has similar chemical properties.

1-Amino-1-deoxy-D-fructitol: Derived from D-fructose and used in similar applications.

Uniqueness: 1-Amino-1-deoxy-D-galacticol is unique due to its specific interaction with enzymes involved in galactose metabolism. Its structural similarity to D-galactose allows it to act as a competitive inhibitor, making it valuable in studying and modulating galactose-related metabolic pathways .

Biologische Aktivität

1-Amino-1-deoxy-D-galacticol, also known as galactinolamine, is a derivative of galactose that has garnered interest for its potential biological activities. This compound is characterized by its amino group and hydroxyl groups, which play crucial roles in its interaction with biological systems. Understanding the biological activity of 1-amino-1-deoxy-D-galacticol is essential for exploring its therapeutic potential, particularly in fields such as immunology, microbiology, and pharmacology.

- Molecular Formula : C_6H_13NO_5

- Molecular Weight : 165.17 g/mol

- CAS Number : 488-42-6

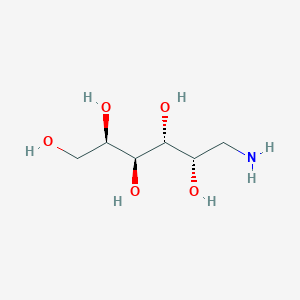

The structure of 1-amino-1-deoxy-D-galacticol features a galactose backbone with an amino group replacing one of the hydroxyl groups. This modification can influence its solubility and reactivity compared to other sugar derivatives.

1-Amino-1-deoxy-D-galacticol exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, potentially through interference with cell wall synthesis or metabolic pathways.

- Immunomodulatory Effects : It may modulate immune responses by influencing cytokine production and immune cell activation.

Antimicrobial Properties

A study conducted by Glick et al. (2001) demonstrated that 1-amino-1-deoxy-D-galacticol exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Immunomodulatory Effects

In a separate investigation, researchers observed that 1-amino-1-deoxy-D-galacticol enhanced the production of interleukin-6 (IL-6) in macrophages, suggesting a potential role in promoting inflammatory responses. This effect indicates its utility in studying immune modulation.

Pharmacokinetics

The pharmacokinetic profile of 1-amino-1-deoxy-D-galacticol reveals a moderate absorption rate when administered orally. Metabolism occurs primarily via glycosylation processes, leading to various metabolites that may also exhibit biological activities.

Comparative Biological Activity

To contextualize the activity of 1-amino-1-deoxy-D-galacticol, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Galactose | Energy source; less active in antimicrobial assays | Glick et al., 2001 |

| D-Galactosamine | Antimicrobial; immunomodulatory | Biochimie, 2001 |

| N-Acetyl-D-glucosamine | Anti-inflammatory; promotes tissue repair | Glick et al., 2001 |

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487226 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-42-6 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.